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Compound of Interest

2-chloro-N-(4-methyl-3-
Compound Name:

sulfamoylphenyl)acetamide
CAS No.: 885461-12-1

Cat. No.: B3388664

Get Quote

Executive Summary & ldentity

2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is a bifunctional building block
characterized by an electrophilic chloroacetamide "warhead" and a pharmacologically active
sulfonamide moiety. In drug discovery, this compound serves as a critical scaffold for
developing Carbonic Anhydrase Inhibitors (CAls), diuretics, and antitumor agents. Its
chloroacetyl group allows for facile covalent attachment to nucleophiles (amines, thiols),
enabling the rapid diversification of the sulfonamide core.
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Chemical Attribute Technical Detail

CAS Number 885461-12-1
2-chloro-N-(4-methyl-3-

IUPAC Name )
sulfamoylphenyl)acetamide
N-[3-(aminosulfonyl)-4-methylphenyl]-2-

Synonyms chloroacetamide; 5-(2-chloroacetamido)-2-
methylbenzenesulfonamide

Molecular Formula CoH11CIN203S

Molecular Weight 262.71 g/mol

Core Moiety Sulfamoyl-toluene (Sulfonamide)

Reactive Handle -Chloroacetamide (Electrophile)

Chemical Profile & Physiochemical Properties

Understanding the physical behavior of this compound is essential for optimizing reaction
conditions and purification protocols.

 Solubility Profile:
o High Solubility: DMSO, DMF, DMACc (Dipolar aprotic solvents).
o Moderate Solubility: Acetone, THF, Ethyl Acetate (often requires heating).
o Low Solubility: Water, Hexanes, Diethyl Ether.[1]
e Reactivity:
o The C-Cl bond is highly activated for

reactions due to the adjacent carbonyl group.

o The Sulfonamide (-SOz2NH3z) group is relatively stable but can act as a weak nucleophile or
H-bond donor/acceptor in protein binding.
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 Stability: Hydrolytically unstable in strong basic aqueous media (hydrolysis of the amide
bond or displacement of chloride by hydroxide). Store under inert atmosphere at 2—8°C.

Synthetic Pathway & Methodology

The synthesis of 2-chloro-N-(4-methyl-3-sulfamoylphenyl)acetamide is achieved through a
nucleophilic acyl substitution (Schotten-Baumann type reaction). The precursor, 5-amino-2-
methylbenzenesulfonamide (CAS 6973-09-7), reacts with chloroacetyl chloride in the presence
of a non-nucleophilic base.

Reaction Mechanism

e Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of
chloroacetyl chloride.

o Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.[1]

o Deprotonation: The base (e.g., Triethylamine) neutralizes the generated HCI, driving the
equilibrium forward and preventing the protonation of the unreacted amine.

Experimental Protocol

e Scale: 10 mmol

e Precursors:

[¢]

5-Amino-2-methylbenzenesulfonamide (1.86 g, 10 mmol)

o

Chloroacetyl Chloride (1.24 g, 11 mmol, 1.1 eq)

o

Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq) or Pyridine

o

Solvent: Anhydrous THF or DCM (50 mL)
Step-by-Step Procedure:

e Preparation: Charge a dry 100 mL round-bottom flask with 5-amino-2-
methylbenzenesulfonamide and anhydrous THF. Stir until dissolved (mild heating may be
required).
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e Cooling: Cool the solution to 0°C using an ice/water bath to suppress side reactions (e.g.,
bis-acylation).

o Base Addition: Add Triethylamine (TEA) dropwise. The solution may become slightly cloudy.

e Acylation: Add Chloroacetyl chloride dropwise over 15-20 minutes via a syringe or addition
funnel. Caution: Exothermic reaction.

o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3—6 hours. Monitor
by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS.

e Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The product should
precipitate as a solid.[1]

o Workup:

o Filter the precipitate and wash with cold water (3x 20 mL) and cold diethyl ether (1x 10
mL).

o If no precipitate forms, extract with Ethyl Acetate (3x 50 mL), wash organic layer with
brine, dry over MgSOa4, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol or an Ethanol/Water mixture to yield the pure product.

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis pathway and the downstream "warhead" utility

of the compound in drug discovery.
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Figure 1: Synthetic route from 5-amino-2-methylbenzenesulfonamide and downstream utility in
medicinal chemistry.

Pharmaceutical Applications & Drug Discovery

This compound is rarely the final drug; rather, it is a high-value intermediate.

A. Carbonic Anhydrase (CA) Inhibition

The sulfamoyl (-SOzNH:z) group is the classic pharmacophore for zinc-binding in Carbonic
Anhydrase enzymes. By reacting the chloroacetyl group with various amines (e.g., morpholine,
piperazine), researchers create libraries of "Tail-approach” CA inhibitors. These extended
structures can reach the hydrophobic pocket of the enzyme, improving selectivity for specific
isoforms (e.g., CA1X over CAIl).

B. Covalent Kinase Inhibitors

The

-chloroacetamide moiety is a known covalent warhead. In chemical biology, this scaffold can be
used to target cysteine residues in the ATP-binding pocket of kinases. The sulfamoylphenyl

group provides rigidity and hydrogen-bonding interactions, while the chloroacetamide forms an
irreversible covalent bond with the target protein.

C. Synthesis of Heterocycles

The chloroacetyl group can react with thioureas or thioamides to form aminothiazoles. Many
FDA-approved drugs (e.g., Dasatinib) contain aminothiazole cores. This intermediate allows for
the rapid assembly of sulfamoyl-phenyl-aminothiazole hybrids, a privileged scaffold in
oncology.

Analytical Characterization Standards

To validate the identity of the synthesized compound, the following data is expected:
e 'H NMR (DMSO-ds, 400 MHz):

o ~10.4 ppm (s, 1H, NH-CO).

o ~7.8-7.3 ppm (m, 3H, Ar-H).
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o ~7.2 ppm (s, 2H, SO2NHz, exchangeable).
o ~4.3 ppm (s, 2H, CH2-Cl).
o ~2.6 ppm (s, 3H, Ar-CHs).

e Mass Spectrometry (ESI+):

o Expected [M+H]*: 263.03 (3°Cl) and 265.03 (3’Cl) in a 3:1 ratio.
e HPLC Purity:

o Column: C18 Reverse Phase.[1]

o Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

o Target Purity: >95% at 254 nm.

Safety & Handling (MSDS Highlights)

» GHS Classification:
o Skin Irrit. 2 (H315): Causes skin irritation.[2][3]
o Eye Irrit. 2A (H319): Causes serious eye irritation.

o Skin Sens. 1 (H317): May cause an allergic skin reaction (characteristic of
chloroacetamides).

» Handling:

o Chloroacetamides are potent alkylating agents. Always wear nitrile gloves, safety goggles,
and a lab coat.

o Handle in a fume hood to avoid inhalation of dust.[1]

o Sulfonamide Allergy: Personnel with known sulfonamide allergies should avoid contact.[1]
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885461-12-1. PubChem.[4][2][1][5] [Link]

¢ Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and
activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for
sulfonamide pharmacophore).

¢ Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International
Journal of ChemTech Research, 10(3), 365-372.[6] (Protocol validation for
chloroacetylation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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